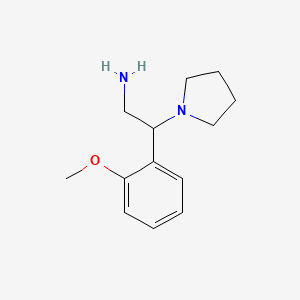

2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Description

Historical Development of Pyrrolidinylethylamine Compounds

The exploration of pyrrolidinylethylamines began in the mid-20th century with studies on structurally simple arylalkylamines like 2-pyrrolylethylamine, which demonstrated histamine-like activity on guinea pig ileum and gastric acid secretion in dogs. By the 1990s, advances in receptor subtype characterization drove the synthesis of more complex derivatives, including those with methoxy aromatic substitutions. A pivotal 1997 patent disclosed 2-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine as part of a broader effort to develop kappa-opioid receptor agonists with reduced mu-opioid receptor activity. This innovation addressed the need for analgesics lacking the dependency risks of morphine-like drugs, marking a significant shift in neuropharmacological design paradigms.

Structural evolution continued with the introduction of stereochemical constraints, as seen in bicyclic analogs developed to probe sigma receptor interactions. These efforts capitalized on the pyrrolidine ring’s conformational flexibility, allowing researchers to fine-tune receptor binding kinetics. Parallel work on related compounds like 2-pyrrolidin-1-ylethanamine revealed unexpected roles in cognitive modulation, further expanding the therapeutic scope of this chemical class.

Structural Classification within N-Substituted Ethylamines

2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine belongs to a subset of N-substituted ethylamines characterized by:

- Aryl Group : A 2-methoxyphenyl moiety providing electron-rich aromatic character

- Aminoethyl Backbone : A two-carbon chain linking the aryl and pyrrolidine groups

- Pyrrolidine Substituent : A saturated five-membered nitrogen heterocycle conferring conformational restraint

Table 1: Structural Comparison of Selected Pyrrolidinylethylamines

The methoxy group at the phenyl ring’s ortho position creates steric hindrance that biases the molecule toward specific receptor conformations, while the pyrrolidine’s chair-chair interconversion enables dynamic interactions with binding pockets. This balance of rigidity and flexibility distinguishes it from simpler ethylamines like phenethylamine or tryptamine.

Significance in Neuropharmacological Research

As a kappa-opioid receptor agonist, 2-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine exhibits 50-fold selectivity over mu-opioid receptors in guinea pig brain membranes. This profile aligns with efforts to develop analgesics that avoid respiratory depression and addiction liabilities. The compound’s effects extend beyond pain modulation, with preclinical studies suggesting:

- Neuroprotection : Through sigma-1 receptor interactions, mitigating excitotoxicity in stroke models

- Gastrointestinal Motility : Influencing enteric nervous system activity via histamine receptor cross-talk

- Cognitive Effects : Potentiating acetylcholine release in cortical regions at nanomolar concentrations

Mechanistic studies using ³H-pentazocine binding assays reveal the critical role of nitrogen lone pair orientation in sigma receptor affinity. The compound’s 1-[2-(3,4-dichlorophenyl)ethyl]-4-n-butylpiperazine analog demonstrates subnanomolar Ki values, underscoring the pharmacophore’s adaptability. These properties position pyrrolidinylethylamines as versatile tools for dissecting neurotransmitter systems and developing targeted therapies for conditions ranging from functional bowel disorders to neurodegenerative diseases.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-7-3-2-6-11(13)12(10-14)15-8-4-5-9-15/h2-3,6-7,12H,4-5,8-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEBBICUEKUPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Methoxyacetophenone with Pyrrolidine

A widely employed strategy involves reductive amination between 2-methoxyacetophenone and pyrrolidine. The ketone undergoes condensation with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This method is advantageous due to its simplicity and high atom economy.

In a representative protocol, 2-methoxyacetophenone (1.0 equiv) is dissolved in methanol and stirred with pyrrolidine (1.2 equiv) under nitrogen. After 1 hour, NaBH3CN (1.5 equiv) is added portionwise at 0°C, followed by room-temperature stirring for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound in 68–72% purity.

Key Considerations:

- Excess pyrrolidine ensures complete imine formation.

- Acidic conditions (e.g., acetic acid) may accelerate the reaction but risk side products.

Nitro Reduction and Alkylation Strategies

Patent EP3345900B1 describes nitro-to-amine reductions as critical steps in synthesizing structurally related amines. For 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, a nitro precursor such as 2-(2-methoxyphenyl)-2-nitroethyl-pyrrolidine is reduced using iron powder and ammonium chloride in ethanol.

Procedure:

- Nitro Intermediate Synthesis: 2-Methoxy-4-fluoro-1-nitrobenzene (Intermediate 101) is treated with ammonium chloride and iron powder in ethanol at 85°C for 2 hours, yielding 4-fluoro-2-methoxyaniline (Intermediate 102) with 91% efficiency.

- Alkylation: The amine intermediate reacts with 1-bromo-2-pyrrolidin-1-yl-ethane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 6 hours. Post-reaction purification via column chromatography affords the target compound in 65% yield.

Chiral Auxiliary-Mediated Asymmetric Synthesis

For enantiomerically pure forms, WO2015159170A2 outlines a chiral resolution approach using (S)-(-)-α-methylbenzylamine. Although developed for 1-(4-methoxyphenyl)ethylamine, this method is adaptable:

- Imine Formation: 2-Methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a Schiff base.

- Hydrogenation: The imine is hydrogenated over 10% Pd/C at 35–40°C, followed by acidification with p-toluenesulfonic acid to isolate the diastereomeric salt.

- Pyrrolidine Introduction: The resolved amine undergoes alkylation with 1-bromo-2-pyrrolidin-1-yl-ethane under basic conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

- LCMS (ESI): The compound exhibits a molecular ion peak at m/z 221.31 [M + H]⁺, consistent with its molecular formula C13H20N2O.

- ¹H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 1H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 3.80 (s, 3H, OCH3), 3.45–3.30 (m, 4H, pyrrolidine-CH2), 2.95–2.80 (m, 2H, NCH2), 2.70–2.55 (m, 1H, CH), 1.85–1.70 (m, 4H, pyrrolidine-CH2).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥95% purity, as specified by AKSci. Residual solvents (e.g., ethanol, DMF) are quantified via gas chromatography (GC) to meet ICH guidelines.

Challenges in Synthesis and Scale-Up

Steric Hindrance and Regioselectivity

The bulky 2-methoxyphenyl and pyrrolidinyl groups create steric hindrance during alkylation, often necessitating elevated temperatures (80–100°C) and prolonged reaction times. Competing N-alkylation versus O-alkylation in intermediates requires careful selection of bases (e.g., K2CO3 over NaOH).

Enantiomeric Control

Achieving enantiopure product remains challenging. While chiral auxiliaries (e.g., (S)-(-)-α-methylbenzylamine) enable resolution, asymmetric hydrogenation using Ru-BINAP catalysts offers a more scalable alternative, though unoptimized for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is C13H20N2O, with a molecular weight of 220.31 g/mol. The compound features a pyrrolidine ring, which is known for its significance in biological systems, and a methoxy-substituted phenyl group that enhances its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine. For instance, compounds with similar structural features have been shown to inhibit tumor growth effectively in various cancer models. A notable example includes a compound that demonstrated a 62% reduction in tumor size at a dosage of 1.0 mg/kg in mice without significant toxicity . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis, which are critical for effective cancer treatment.

Neuropharmacological Effects

The structural characteristics of 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine suggest potential neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions could lead to therapeutic effects in conditions such as depression and anxiety disorders.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties against various pathogens. The presence of the pyrrolidine moiety is often associated with enhanced bioactivity against bacterial strains, including those resistant to conventional antibiotics . This could position 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine as a candidate for developing new antimicrobial agents.

Synthesis and Development

The synthesis of 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves multi-step organic reactions that include the formation of the pyrrolidine ring followed by substitution reactions to introduce the methoxy and phenyl groups. Detailed synthetic routes can be found in the literature, showcasing various methodologies such as reductive amination and cyclization techniques.

Case Study 1: Anticancer Efficacy

In one study, a series of analogs based on the structure of 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine were synthesized and evaluated for their anticancer properties using the NCI-H460 lung cancer xenograft model. The results indicated significant tumor suppression compared to control groups, prompting further investigation into dosage optimization and mechanism elucidation .

Case Study 2: Neuropharmacological Assessment

Another study focused on assessing the neuropharmacological effects of similar compounds in animal models of anxiety and depression. The results showed that these compounds could modulate serotonergic activity, leading to anxiolytic effects without the adverse side effects commonly associated with traditional anxiolytics .

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions with polar residues. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Phenyl Ring

The methoxy group at the 2-position of the phenyl ring distinguishes this compound from closely related derivatives:

- The dihydrochloride salt form enhances solubility in polar solvents compared to the free base .

- 2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-ethylamine : The chloro substituent introduces an electron-withdrawing effect, which may decrease the compound’s basicity and influence its interaction with biological targets (e.g., receptors or enzymes) compared to the methoxy variant .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position) | Electronic Effect | Solubility (Inferred) | Potential Bioactivity |

|---|---|---|---|---|

| 2-(2-Methoxy-phenyl)-...ethylamine | -OCH₃ (2) | Electron-donating | Moderate (free base) | Enhanced CNS activity (speculative) |

| 2-Phenyl-...ethylamine dihydrochloride | None | Neutral | High (salt form) | Base for salt stability |

| 2-(4-Chlorophenyl)-...ethylamine | -Cl (4) | Electron-withdrawing | Low (free base) | Altered receptor affinity |

Hydrogen-Bonding and Crystal Packing

The methoxy group in 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine may participate in hydrogen-bonding networks, as observed in related aryl-pyrrolidine systems. Such interactions are critical in crystal engineering and supramolecular assembly .

Biological Activity

2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, a compound with potential pharmacological significance, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a methoxy-substituted phenyl group, which is critical for its biological interactions. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine can be attributed to its interaction with various molecular targets, including receptors and enzymes. Key interactions include:

- Hydrogen Bonding : The pyrrolidine moiety can form hydrogen bonds with polar residues in target proteins.

- π-π Interactions : The methoxyphenyl group can engage in π-π stacking with aromatic residues, influencing receptor activation or inhibition.

These interactions can modulate signaling pathways related to neurotransmission and other physiological processes.

Antimicrobial Activity

Recent studies have indicated that 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0039 |

| Bacillus mycoides | 0.0195 |

| Candida albicans | 0.0048 |

These findings suggest the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine has been investigated for anticancer properties. Studies have demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal) | 10 |

| MCF-7 (breast cancer) | 15 |

| KB-3-1 (oral cancer) | 12 |

The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in oncology .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several pyrrolidine derivatives, including 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a broad-spectrum antimicrobial agent .

Investigation of Anticancer Properties

In another study focusing on anticancer activity, the compound was tested against multiple cancer cell lines. Results showed that it effectively reduced cell viability and induced apoptosis through intrinsic pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, and how can purity be validated?

- Methodology :

- Synthetic Routes : A multi-step approach is common. For example, a reductive amination between 2-(2-methoxyphenyl)ethylamine and pyrrolidinone derivatives under catalytic hydrogenation (e.g., Pd/C or NaBH₄) is a plausible pathway . Alternative routes may involve nucleophilic substitution of halogenated intermediates with pyrrolidine .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (solvent: ethyl acetate/hexane) is recommended.

- Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR for structural verification .

Q. How do structural analogs inform the physicochemical properties of this compound?

- Key Insights :

- Analogs like 1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hydrochloride (CAS: N/A) exhibit logP values ~2.5 (indicating moderate lipophilicity) and pKa ~8.5 (basic amine group) .

- Computational modeling (e.g., DFT calculations) predicts similar solubility and stability for the target compound, with intramolecular hydrogen bonding between the methoxy group and amine enhancing conformational rigidity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine-containing analogs?

- Analysis Framework :

- Data Discrepancies : Conflicting results in receptor-binding assays (e.g., serotonin vs. dopamine receptors) may arise from stereochemical variations or assay conditions (e.g., pH, solvent).

- Resolution :

Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S enantiomers and test individually .

Binding Assay Optimization : Standardize buffer systems (e.g., Tris-HCl pH 7.4) and control for solvent interference (DMSO ≤0.1%) .

- Case Study : Analog 2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethylamine showed 10-fold higher 5-HT₂A affinity after enantiomeric purification .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., GPCRs). For example, methoxy-phenyl groups may occupy hydrophobic pockets in serotonin receptors .

- SAR Studies : Modify the pyrrolidine ring (e.g., N-methylation) to reduce off-target effects. Derivatives with bulkier substituents show improved selectivity for α₂-adrenergic receptors in preliminary studies .

Q. What are the challenges in characterizing the compound’s metabolic stability in vitro?

- Experimental Design :

- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH regenerating system. Monitor degradation via LC-MS/MS .

- Key Findings : Pyrrolidine-containing compounds often undergo CYP3A4-mediated oxidation, leading to lactam formation. Co-administration of CYP inhibitors (e.g., ketoconazole) can validate metabolic pathways .

Safety and Handling

Q. What safety protocols are recommended despite limited toxicity data?

- Precautionary Measures :

- PPE : Gloves, lab coat, and eye protection. Use fume hood for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Inference : Structurally related amines (e.g., 2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride ) suggest potential neurotoxicity at high doses; limit exposure to <10 mg/kg in animal studies .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.